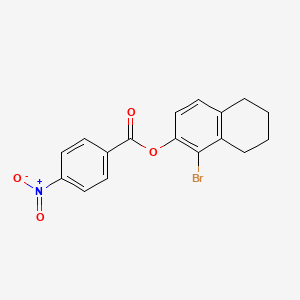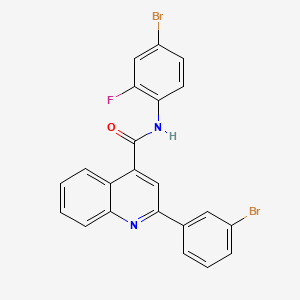![molecular formula C14H23N3O2S B4708036 N-[2-(4-methyl-1-piperazinyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4708036.png)
N-[2-(4-methyl-1-piperazinyl)ethyl]-1-phenylmethanesulfonamide
Descripción general
Descripción
N-[2-(4-methyl-1-piperazinyl)ethyl]-1-phenylmethanesulfonamide, commonly known as MPSS, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. MPSS is a sulfonamide derivative that has been synthesized using various methods. The compound has been found to have potent biological effects and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of MPSS is complex and involves multiple pathways. The compound has been found to bind to various proteins, including G protein-coupled receptors, ion channels, and transporters. The binding of MPSS to these proteins modulates their activity and leads to downstream effects. MPSS has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. The modulation of these pathways leads to changes in cellular processes, including proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MPSS has been found to have potent biological effects on various biological systems. The compound has been shown to modulate the activity of various proteins and signaling pathways, leading to changes in cellular processes. MPSS has been found to have anti-inflammatory effects and has been used as a tool for studying the role of inflammation in various diseases. The compound has also been found to have anti-cancer effects and has been studied as a potential anti-cancer agent. MPSS has also been found to have neuroprotective effects and has been studied for its potential in treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPSS has several advantages for use in lab experiments. The compound has potent biological effects and has been extensively studied for its mechanism of action and physiological effects. MPSS has also been found to be stable and has a long shelf-life, making it a useful tool for long-term experiments. However, MPSS also has limitations for use in lab experiments. The compound is expensive and has a complex synthesis method, making it difficult to obtain in large quantities. MPSS also has low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of MPSS. The compound has been extensively studied for its various applications in scientific research, but there is still much to learn about its mechanism of action and physiological effects. Future studies could focus on the role of MPSS in various diseases, including cancer and neurological disorders. The development of new synthesis methods for MPSS could also lead to the production of the compound in larger quantities and at a lower cost. Finally, the development of new derivatives of MPSS could lead to the discovery of new compounds with even more potent biological effects.
Aplicaciones Científicas De Investigación
MPSS has been extensively studied for its various applications in scientific research. The compound has been found to have potent biological effects and has been used as a tool for studying the mechanism of action of various biological systems. MPSS has been used as a ligand for studying the binding of various proteins, including G protein-coupled receptors, ion channels, and transporters. The compound has also been used as a tool for studying the role of various signaling pathways in biological systems.
Propiedades
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-16-9-11-17(12-10-16)8-7-15-20(18,19)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJUWWCSLYNNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-isopropylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4707954.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4707961.png)
![1-(4-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4707964.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4707972.png)

![2-{5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4707993.png)

![3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4707996.png)
![1-[2-(4-ethylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4708002.png)

![N-[3-({[(4-acetylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4708022.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4708030.png)
![4-chloro-N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B4708031.png)
![2,3-dimethyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4708042.png)